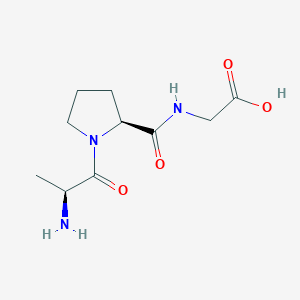
H-丙氨酸-脯氨酸-甘氨酸-OH
描述
H-Ala-pro-gly-OH (HPAG) is an amino acid derivative, which is produced by the enzymatic hydrolysis of proteins. It is an important intermediate in the metabolism of proteins, carbohydrates, and lipids. It is also an essential component of the human diet, as it is involved in many metabolic processes. HPAG is a versatile compound with a wide range of applications in biochemistry, biotechnology, and pharmaceuticals. It has been used in a variety of laboratory experiments, such as protein synthesis, metabolic studies, and drug development.
科学研究应用
抗氧化肽
化合物H-丙氨酸-脯氨酸-甘氨酸-OH可被视为抗氧化肽 . 抗氧化肽目前是食品科学、制药和化妆品领域的热点 . 它们在抗氧化肽的筛选、活性评价、机制和应用中起着关键作用 . 它们在食品制造、治疗和化妆品行业有着广泛的应用 .
原胶原脯氨酸羟化酶的底物或抑制剂
化合物this compound可以作为原胶原脯氨酸羟化酶的底物或抑制剂 . 该酶负责原胶原中脯氨酸的羟基化,原胶原是胶原蛋白的大的富含脯氨酸的多肽前体 . 寡肽H(甘氨酸-脯氨酸-甘氨酸)20H和H(甘氨酸-脯氨酸-甘氨酸)5OH不是该酶的底物,但H(甘氨酸-脯氨酸-甘氨酸)5OH是羟基化的竞争性抑制剂 .
皮肤化妆品应用
虽然没有直接提及,但化合物this compound作为一种肽,可能在皮肤化妆品中具有应用价值 . 肽类通常用于皮肤化妆品产品,因为它们对皮肤健康有益 .
安全和危害
作用机制
Target of Action
The primary target of the compound H-Ala-Pro-Gly-OH, also known as Ala-Pro-Gly tripeptide, is the enzyme protocollagen proline hydroxylase . This enzyme plays a crucial role in the biosynthesis of collagen, a major component of connective tissues in animals .
Mode of Action
The interaction of H-Ala-Pro-Gly-OH with protocollagen proline hydroxylase is complex. The tripeptide acts as a substrate for the enzyme, participating in the hydroxylation of proline residues in the X-Pro-Gly sequence, where X is any amino acid . This hydroxylation is a key step in the stabilization of the collagen triple helix .
Biochemical Pathways
The action of H-Ala-Pro-Gly-OH affects the collagen biosynthesis pathway. Specifically, it influences the hydroxylation of proline residues, a critical post-translational modification in the formation of stable collagen molecules . The downstream effects include the enhanced formation and stability of collagen triple helices, contributing to the structural integrity of connective tissues .
Result of Action
The molecular effect of H-Ala-Pro-Gly-OH action is the increased hydroxylation of proline residues in collagen, leading to the formation of hydroxyproline . This modification enhances the stability of the collagen triple helix. At the cellular level, this can lead to increased production and secretion of stable collagen molecules, potentially enhancing the integrity and function of connective tissues .
生化分析
Biochemical Properties
H-Ala-pro-gly-OH: plays a crucial role in biochemical reactions, particularly in the synthesis and modification of collagen. It serves as a substrate for protocollagen proline hydroxylase, an enzyme responsible for the hydroxylation of proline residues in collagen . This hydroxylation is essential for the stability and function of collagen fibers. The interaction between H-Ala-pro-gly-OH and protocollagen proline hydroxylase involves the binding of the tripeptide to the enzyme’s active site, facilitating the hydroxylation process. Additionally, H-Ala-pro-gly-OH can act as an inhibitor for certain enzymes, such as dipeptidyl peptidase IV (DPP IV), which plays a role in the degradation of incretin hormones .
Cellular Effects
H-Ala-pro-gly-OH: influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In fibroblasts, this tripeptide has been shown to promote collagen synthesis, thereby enhancing the structural integrity of the extracellular matrix . It also affects cell signaling pathways involved in cell proliferation and differentiation. For example, H-Ala-pro-gly-OH can modulate the activity of signaling molecules such as transforming growth factor-beta (TGF-β), which is known to regulate collagen production and other cellular functions. Furthermore, the tripeptide can impact gene expression by influencing the transcription of genes involved in collagen synthesis and other metabolic processes.
Molecular Mechanism
The molecular mechanism of H-Ala-pro-gly-OH involves its interaction with various biomolecules, leading to enzyme activation or inhibition and changes in gene expression. The tripeptide binds to the active site of protocollagen proline hydroxylase, facilitating the hydroxylation of proline residues in collagen . This binding interaction is crucial for the enzyme’s catalytic activity. Additionally, H-Ala-pro-gly-OH can inhibit the activity of dipeptidyl peptidase IV (DPP IV) by binding to its active site, thereby preventing the degradation of incretin hormones . These interactions highlight the tripeptide’s role in regulating enzymatic activity and influencing cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of H-Ala-pro-gly-OH can change over time due to its stability, degradation, and long-term impact on cellular function. The tripeptide is relatively stable under physiological conditions, but it can undergo degradation over extended periods. Studies have shown that H-Ala-pro-gly-OH can maintain its activity for several hours in vitro, allowing for sustained effects on collagen synthesis and other cellular processes . Long-term exposure to H-Ala-pro-gly-OH in cell culture models has demonstrated its ability to enhance collagen production and improve the structural integrity of the extracellular matrix.
Dosage Effects in Animal Models
The effects of H-Ala-pro-gly-OH vary with different dosages in animal models. At low doses, the tripeptide can promote collagen synthesis and improve tissue repair without causing adverse effects . At high doses, H-Ala-pro-gly-OH may exhibit toxic effects, including disruption of cellular function and induction of apoptosis. Studies in animal models have identified threshold doses at which the tripeptide’s beneficial effects are maximized while minimizing potential toxicity. These findings underscore the importance of optimizing dosage regimens for therapeutic applications of H-Ala-pro-gly-OH .
Metabolic Pathways
H-Ala-pro-gly-OH: is involved in several metabolic pathways, including collagen synthesis and degradation. The tripeptide serves as a substrate for protocollagen proline hydroxylase, which hydroxylates proline residues in collagen . This modification is essential for the stability and function of collagen fibers. Additionally, H-Ala-pro-gly-OH can interact with other enzymes and cofactors involved in collagen metabolism, influencing metabolic flux and metabolite levels. The tripeptide’s role in these pathways highlights its importance in maintaining the structural integrity of the extracellular matrix.
Transport and Distribution
Within cells and tissues, H-Ala-pro-gly-OH is transported and distributed through various mechanisms. The tripeptide can be taken up by cells via specific transporters or endocytosis, allowing it to reach its target sites within the cell . Once inside the cell, H-Ala-pro-gly-OH can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions are crucial for the tripeptide’s activity and function, as they determine its availability and concentration at the site of action.
Subcellular Localization
The subcellular localization of H-Ala-pro-gly-OH is essential for its activity and function. The tripeptide can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, H-Ala-pro-gly-OH may be localized to the endoplasmic reticulum, where it interacts with protocollagen proline hydroxylase to facilitate collagen synthesis. The tripeptide’s localization to specific subcellular compartments ensures its effective participation in biochemical reactions and cellular processes.
属性
IUPAC Name |
2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O4/c1-6(11)10(17)13-4-2-3-7(13)9(16)12-5-8(14)15/h6-7H,2-5,11H2,1H3,(H,12,16)(H,14,15)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTHTQWIQKEDEH-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



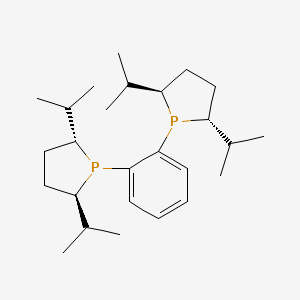
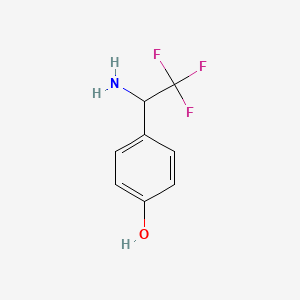
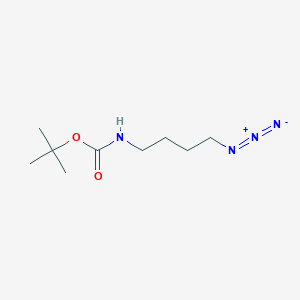
![tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1280420.png)

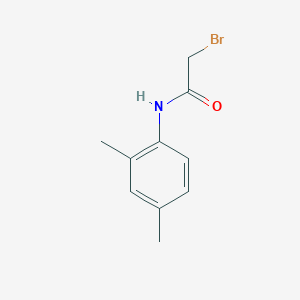
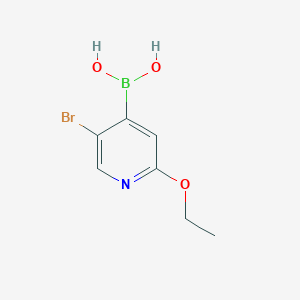

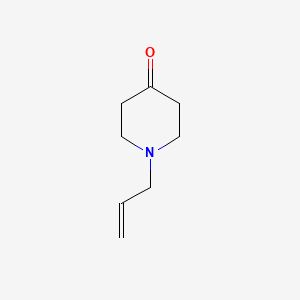
![6-Chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1280434.png)
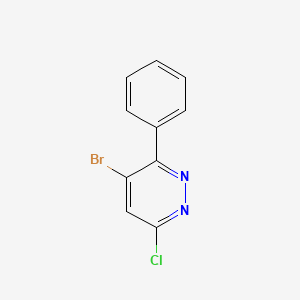


![3-acetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-sulfonyl chloride](/img/structure/B1280443.png)